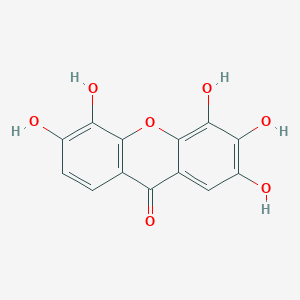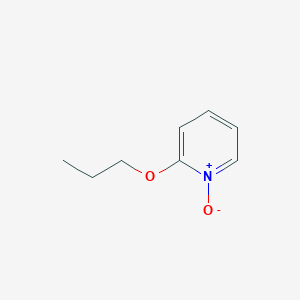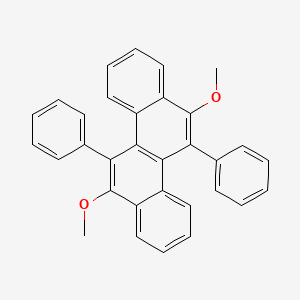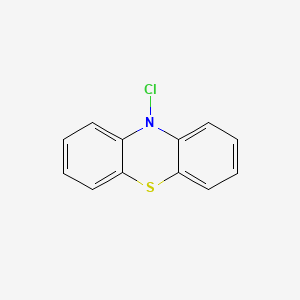
9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy-: is a derivative of xanthone, a class of oxygenated heterocyclic compounds known for their diverse biological activities. Xanthones are secondary metabolites found in various plants, fungi, and lichens.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- typically involves the oxidative coupling of polyphenolic precursors. One common method is the Grover, Shah, and Shah reaction, which uses zinc chloride and phosphoryl chloride as catalysts to produce xanthones from polyphenols and salicylic acids . Another approach involves the use of microwave heating to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production of xanthone derivatives, including 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy-, often employs large-scale oxidative coupling reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted xanthones, quinones, and reduced derivatives, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate for various organic reactions .
Biology: The compound exhibits significant biological activity, including antioxidant, anti-inflammatory, and antimicrobial properties. It is studied for its potential therapeutic applications in treating various diseases .
Medicine: In medicine, 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- is investigated for its potential use in drug development. Its unique chemical structure allows it to interact with various biological targets, making it a promising candidate for new pharmaceuticals .
Industry: The compound is also used in the industrial sector, particularly in the development of dyes and pigments. Its ability to form stable complexes with metals makes it valuable in materials science .
Mecanismo De Acción
The mechanism of action of 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- involves its interaction with various molecular targets, including enzymes and receptors. The compound’s hydroxyl groups enable it to form hydrogen bonds and other interactions with biological molecules, modulating their activity. This interaction can lead to the inhibition of enzymes involved in oxidative stress and inflammation, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
- 1,3,5-Trihydroxyxanthone
- 1,3,7-Trihydroxyxanthone
- 2,3,4,6-Tetrahydroxybenzophenone
Comparison: Compared to these similar compounds, 9H-Xanthen-9-one, 2,3,4,5,6-pentahydroxy- is unique due to its five hydroxyl groups, which enhance its reactivity and potential biological activity. The additional hydroxyl groups provide more sites for chemical modification, making it a more versatile compound for various applications .
Propiedades
Número CAS |
191806-35-6 |
|---|---|
Fórmula molecular |
C13H8O7 |
Peso molecular |
276.20 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentahydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O7/c14-6-2-1-4-8(16)5-3-7(15)9(17)11(19)13(5)20-12(4)10(6)18/h1-3,14-15,17-19H |
Clave InChI |
JYDMCHSMXHJHEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=O)C3=CC(=C(C(=C3O2)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-](/img/structure/B15163160.png)

![Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-](/img/structure/B15163177.png)

![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)

![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)

